(5-bromo-4-methyl-3H-pyridin-4-yl)boronic acid

Description

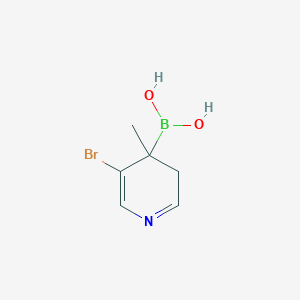

(5-Bromo-4-methyl-3H-pyridin-4-yl)boronic acid is a halogenated pyridinylboronic acid derivative with the molecular formula C₆H₇BBrNO₂ and a molecular weight of 215.85 g/mol (CAS: 1451391-27-7) . Structurally, it features a pyridine ring substituted with a bromine atom at position 5, a methyl group at position 4, and a boronic acid (-B(OH)₂) group at position 2.

The bromine substituent enhances electrophilicity at the pyridine ring, facilitating coupling reactions, while the methyl group may improve steric stability and modulate solubility. Its boronic acid moiety enables versatile reactivity with diols, amines, and transition-metal catalysts, making it valuable in drug design and polymer chemistry .

Properties

Molecular Formula |

C6H9BBrNO2 |

|---|---|

Molecular Weight |

217.86 g/mol |

IUPAC Name |

(5-bromo-4-methyl-3H-pyridin-4-yl)boronic acid |

InChI |

InChI=1S/C6H9BBrNO2/c1-6(7(10)11)2-3-9-4-5(6)8/h3-4,10-11H,2H2,1H3 |

InChI Key |

KZPQDGRZOQKUSY-UHFFFAOYSA-N |

Canonical SMILES |

B(C1(CC=NC=C1Br)C)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-bromo-4-methyl-3H-pyridin-4-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex molecules.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-bromo-4-methyl-3H-pyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to substitute the bromine atom.

Major Products Formed

Oxidation: Boronic esters or borates.

Reduction: The corresponding hydrogenated pyridine derivative.

Substitution: Various substituted pyridine derivatives, depending on the nucleophile used.

Scientific Research Applications

(5-bromo-4-methyl-3H-pyridin-4-yl)boronic acid has several applications in scientific research:

Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for various biochemical studies.

Industry: The compound is used in the production of advanced materials, such as polymers and electronic devices, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5-bromo-4-methyl-3H-pyridin-4-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl and amino groups in biomolecules, leading to the formation of reversible covalent bonds. This property makes it useful in the design of enzyme inhibitors, as it can bind to the active site of enzymes and inhibit their activity.

Comparison with Similar Compounds

Key Observations :

- Electronic Effects: Bromine and chlorine substituents increase electrophilicity, favoring cross-coupling reactions.

- Steric Effects : Methyl groups (e.g., in the target compound) enhance steric stability, reducing undesired side reactions in catalysis. Smaller substituents like fluorine minimize steric hindrance, improving reaction yields .

- Solubility : Methoxy groups (e.g., in 2-chloro-4-methoxyphenylboronic acid) increase hydrophilicity, making these compounds more suitable for aqueous-phase reactions .

Reactivity in Cross-Coupling Reactions

The target compound’s bromine and methyl groups position it as a robust coupling partner. For example:

- Suzuki-Miyaura Coupling : Bromopyridinylboronic acids exhibit higher reactivity with aryl halides compared to chlorinated analogs due to bromine’s superior leaving-group ability. Methyl substitution at position 4 stabilizes the transition state by reducing ring distortion .

- Copper-Mediated Degradation : Bromine substituents may increase susceptibility to copper-mediated degradation during click chemistry (e.g., CuAAC), as observed in . Fluorinated analogs (e.g., ’s compound) show similar vulnerabilities but can be stabilized using fluoride additives .

Stability and Handling

- Boronic Acid Protection : The target compound’s boronic acid group may require stabilization as boronic esters (e.g., with pinacol) to prevent protodeboronation during storage. This is less critical for methoxy-substituted analogs, which exhibit inherent aqueous stability .

- Market Viability : While simpler boronic acids (e.g., methyl boronic acid) dominate industrial markets (), niche derivatives like the target compound are prioritized in pharmaceutical R&D due to their tailored reactivity .

Biological Activity

(5-bromo-4-methyl-3H-pyridin-4-yl)boronic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and relevant case studies, drawing from various sources to provide a comprehensive overview.

1. Chemical Structure and Synthesis

The compound belongs to the class of boronic acids, which are known for their utility in organic synthesis and their biological properties. The synthesis typically involves the Suzuki coupling reaction, where arylboronic acids react with halogenated pyridines in the presence of palladium catalysts. This method allows for the introduction of various substituents that can enhance biological activity.

2.1 Antimicrobial Activity

Research has demonstrated that derivatives of pyridine-based boronic acids exhibit significant antimicrobial properties. For instance, a study indicated that certain pyridine derivatives showed high inhibition rates against Escherichia coli, with some compounds achieving inhibition values exceeding 90% . This suggests that this compound and its derivatives may possess potent antibacterial activity.

2.2 Anti-Thrombolytic Activity

The anti-thrombolytic potential of pyridine derivatives was also evaluated, with results showing that some compounds exhibited notable activity against clot formation in human blood. Specifically, one derivative demonstrated a lysis value of 41.32%, indicating significant efficacy in preventing thrombus formation . This highlights the therapeutic potential of these compounds in cardiovascular diseases.

2.3 Biofilm Inhibition

The ability to inhibit biofilm formation is crucial in treating chronic infections caused by bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. Certain derivatives showed up to 90% inhibition of biofilm formation, suggesting that this compound could be beneficial in developing treatments for biofilm-associated infections .

3. Case Studies and Research Findings

Several studies have reported on the biological activities of boronic acid derivatives, including those related to this compound:

The mechanisms underlying the biological activities of this compound are still being elucidated but may involve:

- Enzyme Inhibition : Boronic acids can act as reversible inhibitors for serine proteases and other enzymes, which could explain their antimicrobial and anti-thrombolytic effects.

- Biofilm Disruption : The ability to disrupt biofilms may be linked to interference with bacterial adhesion mechanisms or signaling pathways.

5.

This compound exhibits promising biological activities, particularly as an antimicrobial agent and anti-thrombolytic compound. Continued research into its structure–activity relationships will be vital for developing effective therapeutic agents based on this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.